Cas no 1215121-86-0 (tert-butyl N-5-(bromomethyl)-1,2-oxazol-3-ylcarbamate)

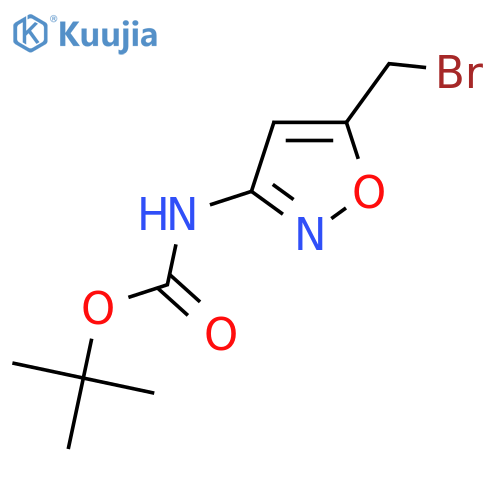

1215121-86-0 structure

商品名:tert-butyl N-5-(bromomethyl)-1,2-oxazol-3-ylcarbamate

tert-butyl N-5-(bromomethyl)-1,2-oxazol-3-ylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-[5-(bromomethyl)-1,2-oxazol-3-yl]carbamate

- tert-Butyl(5-(bromomethyl)isoxazol-3-yl)carbamate

- SCHEMBL12491763

- EN300-1706848

- 1215121-86-0

- tert-Butyl (5-(bromomethyl)isoxazol-3-yl)carbamate

- tert-butyl N-5-(bromomethyl)-1,2-oxazol-3-ylcarbamate

-

- インチ: 1S/C9H13BrN2O3/c1-9(2,3)14-8(13)11-7-4-6(5-10)15-12-7/h4H,5H2,1-3H3,(H,11,12,13)

- InChIKey: WYRJHJQYIGUFSO-UHFFFAOYSA-N

- ほほえんだ: BrCC1=CC(=NO1)NC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 276.01095g/mol

- どういたいしつりょう: 276.01095g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 230

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 64.4Ų

tert-butyl N-5-(bromomethyl)-1,2-oxazol-3-ylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1706848-5.0g |

tert-butyl N-[5-(bromomethyl)-1,2-oxazol-3-yl]carbamate |

1215121-86-0 | 5g |

$4349.0 | 2023-06-04 | ||

| Enamine | EN300-1706848-0.5g |

tert-butyl N-[5-(bromomethyl)-1,2-oxazol-3-yl]carbamate |

1215121-86-0 | 0.5g |

$1170.0 | 2023-09-20 | ||

| Enamine | EN300-1706848-0.25g |

tert-butyl N-[5-(bromomethyl)-1,2-oxazol-3-yl]carbamate |

1215121-86-0 | 0.25g |

$743.0 | 2023-09-20 | ||

| Enamine | EN300-1706848-1.0g |

tert-butyl N-[5-(bromomethyl)-1,2-oxazol-3-yl]carbamate |

1215121-86-0 | 1g |

$1500.0 | 2023-06-04 | ||

| Enamine | EN300-1706848-10g |

tert-butyl N-[5-(bromomethyl)-1,2-oxazol-3-yl]carbamate |

1215121-86-0 | 10g |

$6450.0 | 2023-09-20 | ||

| Enamine | EN300-1706848-0.05g |

tert-butyl N-[5-(bromomethyl)-1,2-oxazol-3-yl]carbamate |

1215121-86-0 | 0.05g |

$347.0 | 2023-09-20 | ||

| Enamine | EN300-1706848-10.0g |

tert-butyl N-[5-(bromomethyl)-1,2-oxazol-3-yl]carbamate |

1215121-86-0 | 10g |

$6450.0 | 2023-06-04 | ||

| Enamine | EN300-1706848-2.5g |

tert-butyl N-[5-(bromomethyl)-1,2-oxazol-3-yl]carbamate |

1215121-86-0 | 2.5g |

$2940.0 | 2023-09-20 | ||

| Enamine | EN300-1706848-0.1g |

tert-butyl N-[5-(bromomethyl)-1,2-oxazol-3-yl]carbamate |

1215121-86-0 | 0.1g |

$518.0 | 2023-09-20 | ||

| Enamine | EN300-1706848-1g |

tert-butyl N-[5-(bromomethyl)-1,2-oxazol-3-yl]carbamate |

1215121-86-0 | 1g |

$1500.0 | 2023-09-20 |

tert-butyl N-5-(bromomethyl)-1,2-oxazol-3-ylcarbamate 関連文献

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

1215121-86-0 (tert-butyl N-5-(bromomethyl)-1,2-oxazol-3-ylcarbamate) 関連製品

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量